molecular formula C21H18BrN5O2S B5469563 5-bromo-3'-(butylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

5-bromo-3'-(butylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

Cat. No.: B5469563
M. Wt: 484.4 g/mol
InChI Key: WYDKKIHOXPNVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3’-(butylthio)-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a triazino-benzoxazepine system, with additional functional groups such as bromine and butylthio substituents. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-bromo-3’-(butylthio)-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole ring, followed by the construction of the triazino-benzoxazepine system. Key steps in the synthesis may involve:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-bromo-3’-(butylthio)-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-3’-(butylthio)-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-bromo-3’-(butylthio)-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one include other spiro compounds with indole and triazino-benzoxazepine systems. These compounds may share similar structural features but differ in their functional groups and substituents. Some examples include:

The uniqueness of 5-bromo-3’-(butylthio)-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one lies in its specific combination of functional groups and the spiro connection, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-3'-butylsulfanylspiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-2-3-10-30-20-24-18-17(26-27-20)13-6-4-5-7-15(13)25-21(29-18)14-11-12(22)8-9-16(14)23-19(21)28/h4-9,11,25H,2-3,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKKIHOXPNVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)Br)NC4=O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.